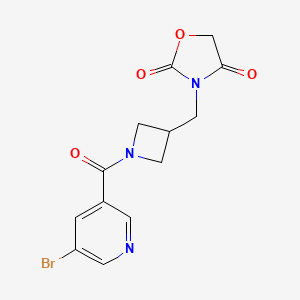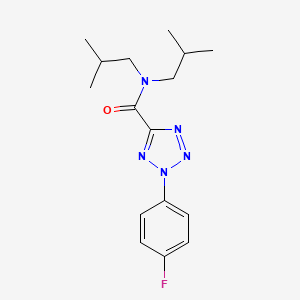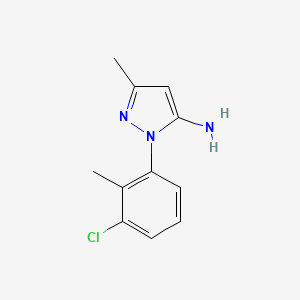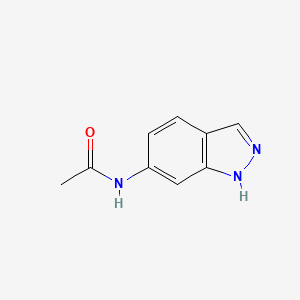![molecular formula C22H15N5O3 B2857286 6-(4-nitrobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one CAS No. 959532-13-9](/img/structure/B2857286.png)
6-(4-nitrobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of the [1,2,4]triazolo[1,5-c]quinazoline class . Compounds of this class have been of increasing interest in the field of synthetic organic and medicinal chemistry due to their synthetic feasibility and their incorporation into various types of therapeutically useful agents .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized using various methods . For example, one common approach to constructing the [1,2,4]triazolo[1,5-a]pyridine skeleton is the oxidative cyclization of N-(2-pyridyl)amidines .Wissenschaftliche Forschungsanwendungen
Cascade Cyclization Reactions
This chemical has been involved in cascade cyclization reactions, specifically in the condensation of 3,4,5-triamino-1,2,4-triazole with aromatic aldehydes and cycloalkanones. This process results in partially hydrogenated [1,2,4]triazolo[5,1-b]quinazolin-8-ones, with the structure of related compounds confirmed by X-ray diffraction data (Lipson et al., 2006).
Benzodiazepine Binding Activity
In research on benzodiazepine (BZ) receptors, a compound structurally related to 6-(4-nitrobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one demonstrated high affinity for BZ receptors. This research explored the importance of the 2-substituent and ring substitution in modifying activity (Francis et al., 1991).
Anticonvulsant Activity
A series of derivatives have been synthesized and evaluated for anticonvulsant activity. Some of these derivatives showed significant oral activity against seizures induced by maximal electroshock in mice, suggesting potential therapeutic applications (Zhang et al., 2015).
A3 Receptor Selectivity
Research has indicated that certain derivatives of this chemical bind with high affinity to human A3 receptors, providing a basis for developing selective A3 receptor antagonists. These studies involve acylated derivatives and modifications to improve selectivity (Kim et al., 1996).
Antimicrobial and Nematicidal Evaluation
Novel derivatives have been synthesized and tested for their antimicrobial activity against various bacteria and fungi, and for nematicidal activity. Some compounds in this class have shown significant properties, suggesting potential for development as antimicrobial and nematicidal agents (Reddy et al., 2016).
Antihypertensive Activity
In the domain of cardiovascular research, synthesized derivatives have been evaluated for their antihypertensive activity. Some compounds exhibited significant activity, presenting a promising avenue for developing new antihypertensive drugs (Alagarsamy & Pathak, 2007).
Anticancer Potential
Studies have shown that certain scaffolds derived from this compound have potential as anticancer agents. They exhibited selective influence on certain cancer cell lines, pointing towards their possible development as cancer therapeutics (Pokhodylo et al., 2020).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds such as 1,2,4-triazoloquinazolines have been reported to target the pcaf (p300/cbp-associated factor) bromodomain . PCAF is a histone acetyltransferase involved in gene expression and has emerged as a potential therapeutic target for cancer .
Mode of Action
Based on the bioisosteric modification of triazolophthalazine inhibitors of the pcaf bromodomain, it can be inferred that this compound might interact with the binding site of pcaf, thereby inhibiting its function .
Biochemical Pathways
Given the potential interaction with pcaf, it could influence gene expression pathways regulated by histone acetylation .
Pharmacokinetics
Molecular docking and pharmacokinetic studies of similar compounds suggest that they have good druggability .
Result of Action
Similar compounds have shown significant antifungal and antioxidant activities . Additionally, some derivatives have demonstrated comparable cytotoxic activity with that of doxorubicin, a reference anticancer drug .
Eigenschaften
IUPAC Name |
6-[(4-nitrophenyl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N5O3/c28-22-25(14-15-10-12-17(13-11-15)27(29)30)19-9-5-4-8-18(19)21-23-20(24-26(21)22)16-6-2-1-3-7-16/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQHPZODCXRNDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2857207.png)


![{[2-(4-Bromophenoxy)-5-fluorophenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2857210.png)








![6'-Methoxy-[2,3']bipyridinyl-5-ylamine](/img/structure/B2857224.png)